molecular formula C16H12O2 B1615291 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one CAS No. 20442-66-4

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one

Cat. No. B1615291
CAS RN: 20442-66-4
M. Wt: 236.26 g/mol
InChI Key: TYEOTDIJUTZNMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one, also known as MPP, is a chemical compound that belongs to the family of propargyl ketones. It is a yellow crystalline powder that has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A related chalcone derivative was synthesized and characterized using spectral data and single-crystal X-ray techniques. This study provides insights into the non-covalent interactions responsible for molecular alignment in solid-state forms of similar compounds (Anam et al., 2017).

  • Crystal Structures and Interaction Analysis : Research on chalcone derivatives, including those with methoxy substituents, has explored their crystal structures. This includes analyzing the interactions such as hydrogen bonding and π interactions, contributing to the molecular packing and stability of these compounds (Gomes et al., 2020).

Chemical and Physical Properties

  • Refractive Indices Studies : A study focused on measuring the refractive indices of a similar compound in various solvent mixtures. This research helps understand the optical properties and interactions of such compounds in different environments (Chavan & Gop, 2016).

  • Density Functional Theory Analysis : Investigations using density functional theory have been conducted to understand the chemical reactivity and antibacterial potential of related compounds. This includes exploring molecular structures, vibrational frequencies, and interactions with bacterial proteins (Deghady et al., 2021).

Applications in Material Science

  • Coordination Polymer Synthesis : Studies have synthesized novel coordination polymers using derivatives of chalcones, including those with methoxyphenyl groups. This research is crucial in developing new materials with potential applications in various fields (Wang et al., 2015).

  • Nonlinear Optical Properties : Chalcone-based molecules, including those with methoxyphenyl groups, have been studied for their nonlinear optical properties. Such research is vital for developing new optical materials and understanding their interaction with light (Abegão et al., 2019).

Molecular Docking and Drug Development

  • Molecular Docking Studies : The chemical and antibacterial activities of similar compounds have been explored through moleculardocking investigations. These studies help in understanding how these compounds interact with biological targets, potentially leading to new therapeutic agents (Deghady et al., 2021).
  • Antiproliferative Evaluation : Research on chalcone derivatives has also focused on evaluating their antiproliferative activities against cancer cells. This includes identifying compounds that can potentially lead to new treatments for non-small cell lung cancers and breast cancers (Tseng et al., 2013).

properties

IUPAC Name

3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEOTDIJUTZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344136
Record name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20442-66-4
Record name 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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